

A Technical Guide to the Source and Synthesis of Antibacterial Agent 261

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Compound of Interest

Compound Name: Antibacterial agent 261

Cat. No.: B15567394

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the origin and isolation methods for **Antibacterial agent 261**, a potent synthetic compound of significant interest in the field of antibacterial drug discovery. This document outlines its synthetic nature, summarizes key quantitative data, and provides detailed experimental protocols for its synthesis and purification, tailored for a professional research audience.

Source of Antibacterial Agent 261

Antibacterial agent 261, also identified as compound 43, is not a naturally occurring substance. It is a synthetic molecule belonging to the 1,3,4-thiadiazole class of compounds. Its development is the result of targeted chemical synthesis aimed at creating novel inhibitors of the bacterial enzyme peptide deformylase (PDF). The design, synthesis, and biological evaluation of this compound were first detailed in a study by Shouning Yang et al. in the Journal of Medicinal Chemistry. [1][2] This research positions **Antibacterial agent 261** as a product of rational drug design rather than isolation from a natural source.

Quantitative Data

The primary mechanism of action for **Antibacterial agent 261** is the inhibition of the peptide deformylase (PDF) enzyme, which is essential for bacterial survival. The compound has demonstrated potent inhibitory activity against PDF from both Gram-positive and Gram-negative bacteria.

Parameter	Target Enzyme	Value (nM)
IC50	Staphylococcus aureus PDF	2.5
IC50	Escherichia coli PDF	10.6

Data sourced from MedChemExpress product information, referencing the primary literature. [\[1\]](#)

Experimental Protocols

The methodologies for the creation and purification of **Antibacterial agent 261** are based on established organic synthesis and chromatographic techniques. The detailed procedures are available in the Supporting Information of the primary publication. [\[2\]](#) Below are representative protocols for its synthesis and purification.

General Synthesis of the 1,3,4-Thiadiazole Scaffold

The synthesis of 1,3,4-thiadiazole derivatives, the structural class of **Antibacterial agent 261**, typically involves the cyclization of thiosemicarbazide with a carboxylic acid derivative. A general procedure is as follows:

- A mixture of a selected carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared.
- A dehydrating agent, commonly phosphorus oxychloride (POCl_3) or concentrated sulfuric acid, is added carefully to the mixture.
- The reaction mixture is heated under reflux for a specified period (typically 2-4 hours) to facilitate the cyclization reaction.
- Upon completion, the mixture is cooled to room temperature and carefully poured into crushed ice or cold water.
- The resulting precipitate is neutralized, for example with a potassium hydroxide solution.
- The solid crude product is collected by filtration, washed thoroughly with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for initial purification.

Purification by High-Performance Liquid Chromatography (HPLC)

Final purification to achieve high purity of **Antibacterial agent 261** is performed using reverse-phase high-performance liquid chromatography (RP-HPLC).

- System Preparation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector is used.
- Column: A C18 stationary phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm) is installed and equilibrated with the initial mobile phase conditions until a stable baseline is achieved.
- Mobile Phase: A gradient elution is typically employed.
 - Solvent A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).
 - Solvent B: HPLC-grade acetonitrile (ACN).
 - The gradient runs from a low to a high percentage of Solvent B over a period of 20-30 minutes.
- Sample Preparation: The crude synthetic product is dissolved in a suitable solvent (e.g., a 50:50 mixture of water/ACN) and filtered through a 0.45 µm syringe filter.
- Injection and Fraction Collection: The prepared sample is injected onto the column. The eluent is monitored by the detector, and fractions corresponding to the main peak of the target compound are collected.
- Post-Purification: The collected fractions are combined, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) and then lyophilized to yield the final, highly purified **Antibacterial agent 261** as a solid.

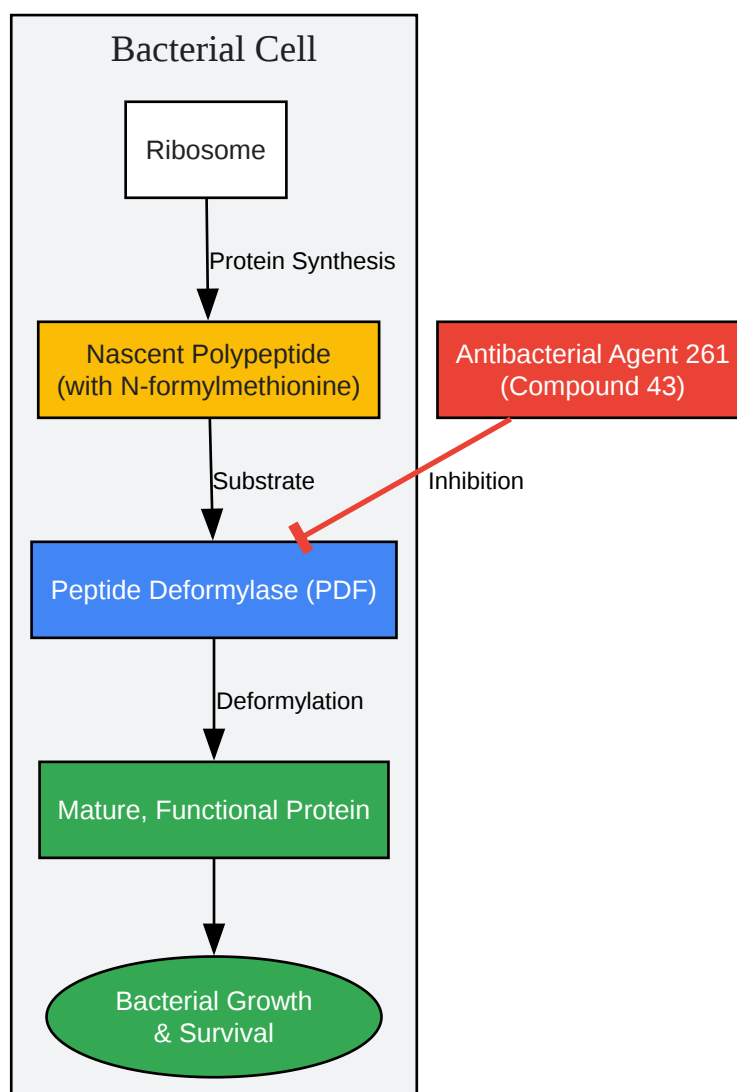
Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the synthesis and the signaling pathway targeted by **Antibacterial agent 261**.



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Workflow for the Synthesis and Purification of **Antibacterial Agent 261**.



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Mechanism of Action: Inhibition of the Peptide Deformylase Pathway.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
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